Tert-butyl 2-chloro-4-(methylamino)benzoate
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Overview
Description
Tert-butyl 2-chloro-4-(methylamino)benzoate is an organic compound with the molecular formula C12H16ClNO2 It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom on the benzene ring is substituted by a chlorine atom and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-4-(methylamino)benzoate typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is then chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorine atom.
Esterification: Finally, the carboxyl group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-4-(methylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form a nitroso or nitro group.
Reduction: The chlorine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Oxidation of the methylamino group can yield nitroso or nitro derivatives.
Reduction: Reduction of the chlorine atom can produce the corresponding hydrogenated compound.
Substitution: Substitution reactions can lead to the formation of hydroxyl or amino derivatives.
Scientific Research Applications
Tert-butyl 2-chloro-4-(methylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-4-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-chloro-2-(methylamino)benzoate
- Tert-butyl 2-chloro-4-(dimethylamino)benzoate
- Tert-butyl 2-chloro-4-(ethylamino)benzoate
Uniqueness
Tert-butyl 2-chloro-4-(methylamino)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the chlorine and methylamino groups contribute to its reactivity and potential biological activity.
Properties
IUPAC Name |
tert-butyl 2-chloro-4-(methylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)9-6-5-8(14-4)7-10(9)13/h5-7,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXQJTOMNZRTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)NC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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